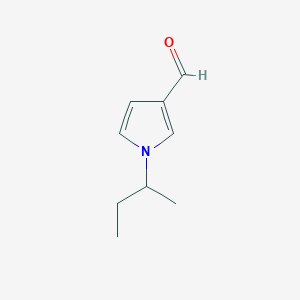![molecular formula C38H44P2 B12890922 (R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions, due to its ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Preparation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.
Cyclohexyl Substitution: The cyclohexyl groups are added through a substitution reaction, often using cyclohexylmagnesium bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of the biphenyl backbone and chlorophosphines.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperatures, and aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves:
Formation of Metal Complexes: The compound forms stable complexes with transition metals, facilitating various catalytic reactions.
Activation of Substrates: The metal-ligand complex activates substrates, increasing their reactivity and enabling selective transformations.
Chiral Induction: The chiral nature of the ligand induces enantioselectivity in the reactions, leading to the formation of chiral products.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral diphosphine ligand with high enantioselectivity.
Diphosphine Ligands: A broad class of ligands with two phosphine groups linked by a backbone.
PhDave-Phos: A diphenylphosphino ligand with a different backbone structure.
Uniqueness
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific chiral structure, which provides high enantioselectivity and stability in catalytic reactions. Its cyclohexyl groups also contribute to its distinct steric and electronic properties, differentiating it from other similar ligands.
Propiedades
Fórmula molecular |
C38H44P2 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-4,7-10,15-22,27-28,33-34H,5-6,11-14,23-26H2,1-2H3 |
Clave InChI |
LYGKPHGURUWDCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


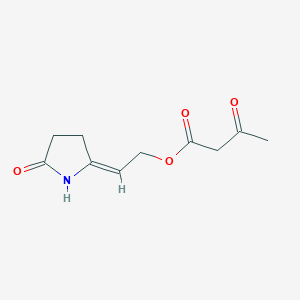
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
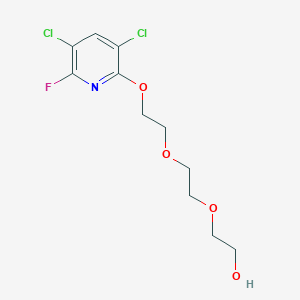
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
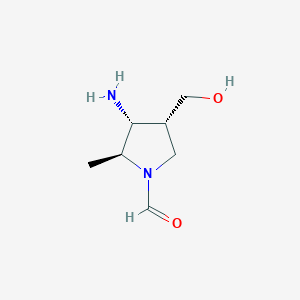
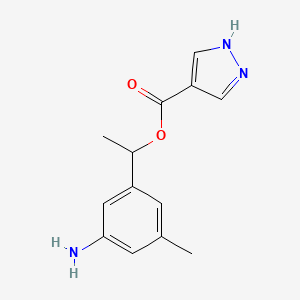
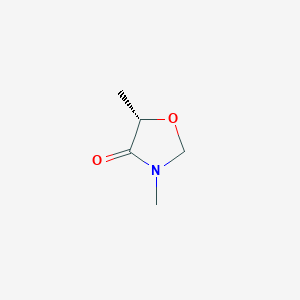

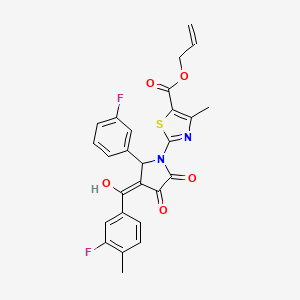
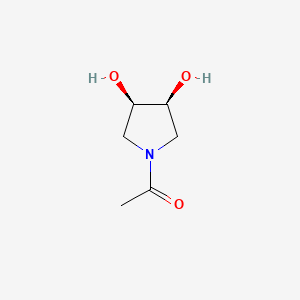

![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
